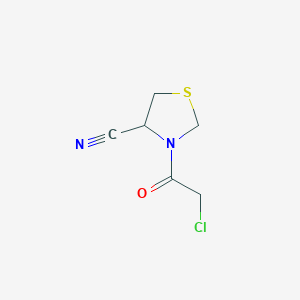
(R)-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile is a chiral compound that belongs to the thiazolidine family. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. These compounds are of interest due to their potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile typically involves the reaction of a thiazolidine derivative with a chloroacetylating agent. The reaction conditions may include the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chloroacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield sulfoxides, while substitution could result in various thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile can be used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
Biologically, thiazolidine derivatives have been studied for their potential antimicrobial, antifungal, and antiviral activities. This compound could be explored for similar applications.
Medicine
In medicinal chemistry, thiazolidine derivatives are investigated for their potential as therapeutic agents. They may exhibit anti-inflammatory, antidiabetic, or anticancer properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile would depend on its specific biological target. Generally, thiazolidine derivatives can interact with enzymes or receptors, modulating their activity. The chloroacetyl group may also play a role in the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-carboxylic acid: Studied for its potential as a prodrug.
2-Chloroacetylthiazole: Another chloroacetylated thiazole derivative with potential biological activities.
Uniqueness
®-3-(2-Chloroacetyl)thiazolidine-4-carbonitrile is unique due to its specific substitution pattern and chiral nature
Propiedades
Número CAS |
613267-16-6 |
|---|---|
Fórmula molecular |
C6H7ClN2OS |
Peso molecular |
190.65 g/mol |
Nombre IUPAC |
3-(2-chloroacetyl)-1,3-thiazolidine-4-carbonitrile |
InChI |
InChI=1S/C6H7ClN2OS/c7-1-6(10)9-4-11-3-5(9)2-8/h5H,1,3-4H2 |
Clave InChI |
WPMZIZVPJORINX-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(CS1)C(=O)CCl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(4-Fluorophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione](/img/structure/B14148381.png)
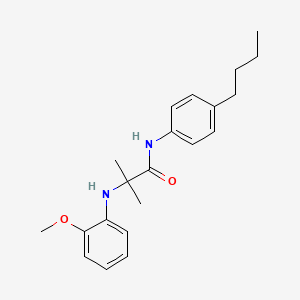

![(4E)-5-(3-Chlorophenyl)-4-[(2,3-dihydro-1,4-benzodioxin-6-yl)hydroxymethylene]-1-(2-furanylmethyl)-2,3-pyrrolidinedione](/img/structure/B14148397.png)

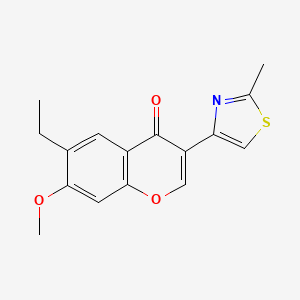
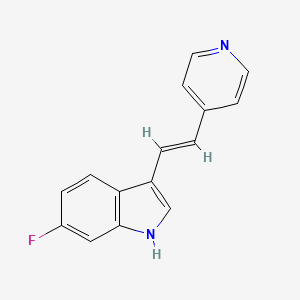
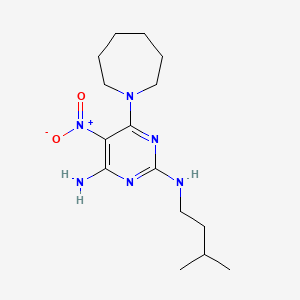
![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
![12-ethyl-12-methyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148439.png)
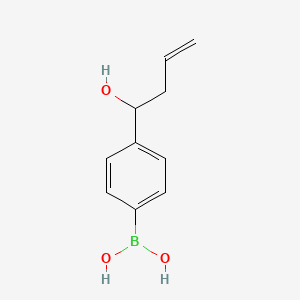
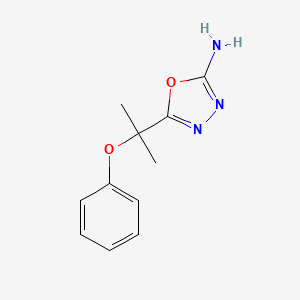
![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
